5-Bromo-2-fluoro-4-methylaniline hydrochloride
Overview
Description
5-Bromo-2-fluoro-4-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It is a reagent used in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers . It is also one of the key ingredients for the synthesis of MDL compounds (N -phenyl-4- (phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-4-methylaniline is represented by the InChI code: 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
.
Chemical Reactions Analysis
5-Bromo-2-fluoro-4-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-4-methylaniline has a molecular weight of 204.04 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Complex Molecules
The structural manipulation of halogenated anilines, including bromo and fluoro substituents, serves as a foundational step in synthesizing complex molecules. For instance, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene involves reduction to give 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction, demonstrating the versatility of bromo-fluoro-anilines in synthetic chemistry (Xue Xu, 2006).
Catalytic Applications
The palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki Cross-Coupling Reaction showcases the role of bromo-methylaniline derivatives in facilitating complex chemical transformations, leading to substances with potential non-linear optical properties (Komal Rizwan et al., 2021).
Safety And Hazards
The safety information available indicates that 5-Bromo-2-fluoro-4-methylaniline has the following hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
5-Bromo-2-fluoro-4-methylaniline is a reagent used in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers . It is also used in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . These applications suggest potential future directions in cancer treatment research.
properties
IUPAC Name |
5-bromo-2-fluoro-4-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYNRGQPMYJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-4-methylaniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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